![molecular formula C16H15N3O3 B5493130 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide](/img/structure/B5493130.png)
2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, commonly known as MIAN, is a synthetic compound that has been widely used in scientific research. MIAN is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. MIAN has been shown to have a number of interesting properties that make it a valuable tool for studying the role of NO in various physiological and pathological processes.
Mechanism of Action
MIAN inhibits 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide activity by binding to the enzyme's heme group, which is necessary for the enzyme's catalytic activity. MIAN has been shown to be a competitive inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, meaning that it competes with the substrate L-arginine for binding to the enzyme's active site.
Biochemical and Physiological Effects:
MIAN has been shown to have a number of interesting biochemical and physiological effects. Inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN leads to a decrease in NO production, which has been shown to have a number of effects on various physiological processes. For example, NO is a potent vasodilator, and inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN leads to vasoconstriction. This has been useful in studying the role of NO in cardiovascular disease.
Advantages and Limitations for Lab Experiments
MIAN has a number of advantages as a tool for studying the role of NO in various physiological and pathological processes. MIAN is a potent and selective inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, meaning that it can be used to specifically target NO production. MIAN is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of MIAN in lab experiments. MIAN is a synthetic compound, and as such, it may not accurately reflect the effects of endogenous 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide inhibitors. Additionally, MIAN may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on MIAN and its role in various physiological and pathological processes. One area of interest is the role of MIAN in inflammation. MIAN has been shown to inhibit inflammation in various animal models, and further research is needed to determine whether MIAN could be used as a therapeutic agent for inflammatory diseases.
Another area of interest is the role of MIAN in cancer. NO has been shown to play a complex role in cancer, and inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN has been shown to have both pro- and anti-tumor effects. Further research is needed to determine the optimal use of MIAN in cancer treatment.
Conclusion:
MIAN is a synthetic compound that has been widely used in scientific research to study the role of NO in various physiological and pathological processes. MIAN is a potent and selective inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, making it a valuable tool for studying the effects of NO on various processes. MIAN has a number of interesting properties that make it a valuable tool for scientific research, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of MIAN involves the reaction of 2-naphthylacetic acid with 3-methyl-2,5-dioxoimidazolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure MIAN.
Scientific Research Applications
MIAN has been extensively used in scientific research to study the role of NO in various physiological and pathological processes. MIAN has been shown to inhibit 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide activity in vitro and in vivo, leading to a decrease in NO production. This has been useful in studying the role of NO in inflammation, cardiovascular disease, and cancer.
properties
IUPAC Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18-10-15(21)19(16(18)22)9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCAYKXJBKXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.